

Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

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An In-depth Technical Guide to the Spectroscopic Data of **tert-Butyl Phenyl Carbonate**

This guide provides a comprehensive overview of the spectroscopic data for **tert-butyl phenyl carbonate**, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization.

Spectroscopic Data Summary

The spectroscopic data presented below are crucial for the structural elucidation and purity assessment of **tert-butyl phenyl carbonate**. The data has been compiled from various spectral databases and organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.^[1] The ¹H and ¹³C NMR data for **tert-butyl phenyl carbonate** are presented below.

¹H NMR Data

The ^1H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.15	Multiplet	5H	Aromatic protons (C_6H_5)
1.55	Singlet	9H	tert-Butyl protons (- $\text{C}(\text{CH}_3)_3$)
<p>Solvent: CDCl_3, Reference: TMS[3]</p>			

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
152.0	Carbonyl carbon ($\text{C}=\text{O}$)
151.2	Aromatic C-O
129.4	Aromatic C-H (para)
125.8	Aromatic C-H (ortho)
121.0	Aromatic C-H (meta)
82.5	Quaternary carbon (- $\text{C}(\text{CH}_3)_3$)
27.7	tert-Butyl carbons (- $\text{C}(\text{CH}_3)_3$)
<p>Solvent: CDCl_3[4]</p>	

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[\[5\]](#) It is particularly useful for identifying functional groups. The major absorption

bands for **tert-butyl phenyl carbonate** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1760	Strong	C=O Stretch (Carbonate)
~1270	Strong	Asymmetric C-O Stretch
~1210	Strong	Symmetric C-O Stretch
~750	Strong	Aromatic C-H Bend (Out-of-plane)

Sample Phase: Gas[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[7] It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
194	~5	[M] ⁺ (Molecular Ion)
138	~20	[M - C ₄ H ₈] ⁺
94	~100	[C ₆ H ₅ OH] ⁺ (Phenol)
57	~80	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Source: NIST Mass Spectrometry Data Center[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **tert-butyl phenyl carbonate** in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).[\[9\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).[\[10\]](#)
- Data Acquisition: Transfer the solution to a clean NMR tube.[\[10\]](#) Acquire the ^1H and ^{13}C NMR spectra using a spectrometer operating at a suitable frequency (e.g., 90 MHz or higher).[\[3\]](#)[\[4\]](#)

IR Spectroscopy Protocol (Thin Film Method)

- Sample Preparation: Dissolve a small amount of **tert-butyl phenyl carbonate** (which is a liquid) in a volatile solvent like methylene chloride or acetone if necessary, though a neat liquid sample can often be used directly.[\[11\]](#)
- Film Formation: Apply a drop of the neat liquid or solution onto a salt plate (e.g., NaCl), which is transparent to infrared radiation.[\[5\]](#) If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[\[11\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[\[11\]](#)

Mass Spectrometry Protocol (Electron Ionization)

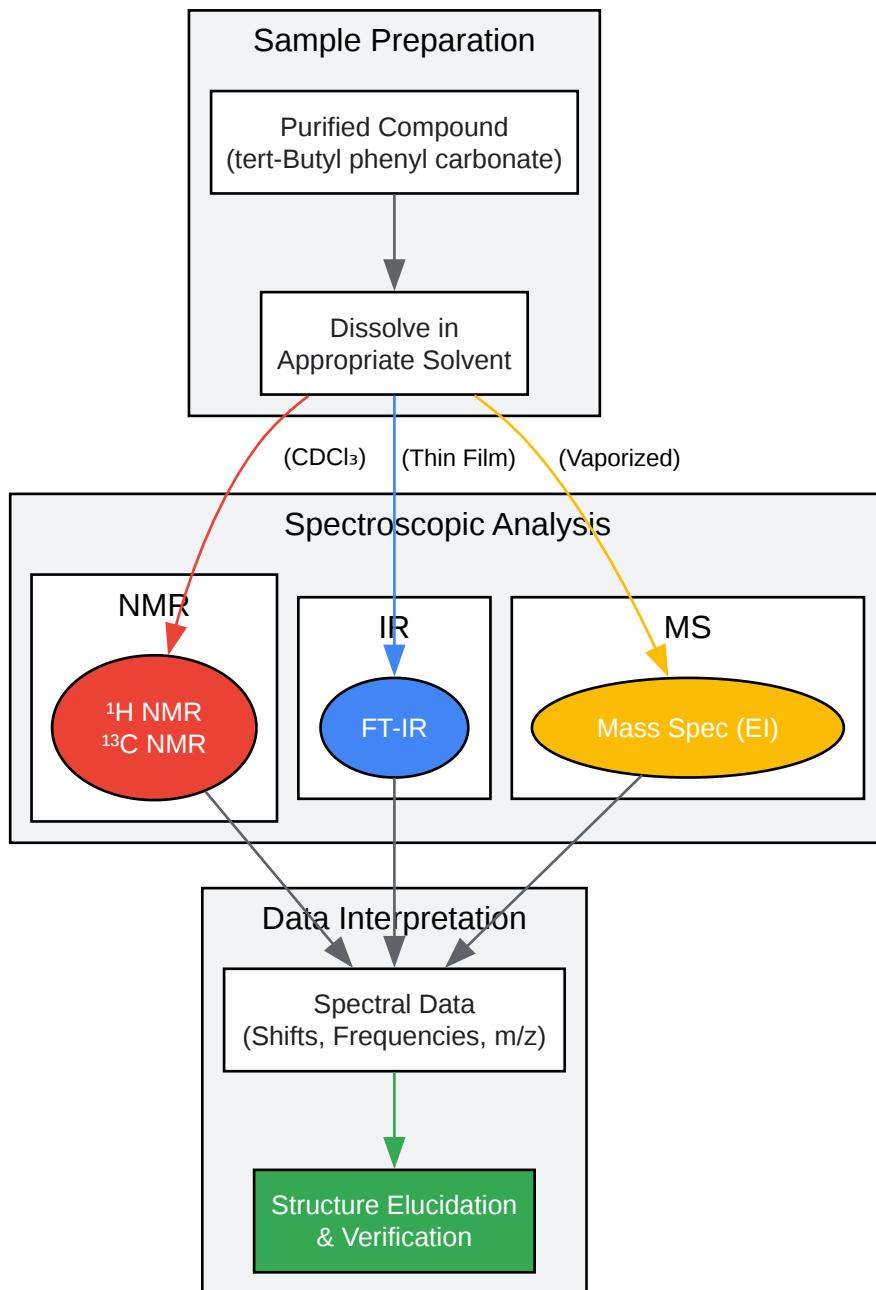
- Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile organic solvent, into the mass spectrometer.[\[12\]](#) The sample is then vaporized in a vacuum.[\[13\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion $[\text{M}]^+$.[\[13\]](#)

- **Fragmentation:** The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[13]
- **Analysis and Detection:** The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13] A detector then records the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **tert-butyl phenyl carbonate**.

General Workflow for Spectroscopic Analysis

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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

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